2-amino-7-methyl-3H-purin-6-one
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Overview
Description
2-amino-7-methyl-3H-purin-6-one is a heterocyclic compound that belongs to the purine family. It is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-3H-purin-6-one typically involves the condensation of guanine derivatives with methylating agents. One common method is the reaction of guanine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-3H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-amino-7-methyl-3H-purin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in DNA and RNA interactions and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-3H-purin-6-one involves its interaction with specific molecular targets and pathways. It can bind to nucleic acids and proteins, affecting their structure and function. The compound may inhibit the replication of viruses by interfering with viral DNA synthesis. Additionally, it can modulate cellular signaling pathways, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methyl-3,7-dihydro-6H-purin-6-one: A methylated derivative of guanine with similar biological activities.
2-amino-9-[(1,3-dihydroxypropane-2-yl)oxy]methyl]-6,9-dihydro-3H-purin-6-one: Known for its antiviral properties.
Uniqueness
2-amino-7-methyl-3H-purin-6-one is unique due to its specific methylation pattern, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-7-methyl-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWGECJQACGGTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1C(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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